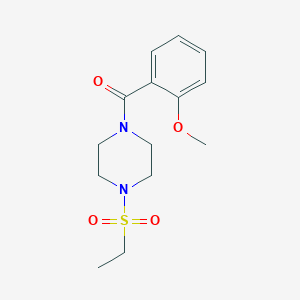![molecular formula C15H13ClN2O3S B5682050 N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5682050.png)
N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as CPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTA is a thioester derivative of 4-chloroacetanilide and 4-nitrobenzyl bromide. It is a white crystalline solid that is soluble in organic solvents and shows promising results in various biological studies.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood yet. However, it is believed that N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide exerts its biological effects by inhibiting specific enzymes or proteins in the target cells. For example, N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to exhibit various biochemical and physiological effects in different studies. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. In addition, N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has some limitations as well. It is not very water-soluble, which limits its use in aqueous systems. In addition, N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide may exhibit some toxicity towards certain cell types, which needs to be considered while designing experiments.
Future Directions
There are several future directions that can be explored in the research on N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide. For example, further studies can be conducted to elucidate the exact mechanism of action of N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide. In addition, the potential of N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide as a therapeutic agent for various diseases can be investigated further. Furthermore, the development of novel derivatives of N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide with improved pharmacological properties can be explored.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide is relatively easy, and it exhibits various biological activities. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide involves the reaction of 4-chloroacetanilide with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit antifungal, antibacterial, and anticancer activities. In addition, N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to possess anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-3-5-13(6-4-12)17-15(19)10-22-9-11-1-7-14(8-2-11)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUJAFJQFUXJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5681969.png)
![N-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5681973.png)
![2-{2-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5681982.png)

![(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine](/img/structure/B5681991.png)

![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5681999.png)

![methyl {5-[(5-ethyl-2-thienyl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5682024.png)

![1-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5682044.png)
![ethyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5682046.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5682052.png)
![4-{[(1R*,3S*)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]non-7-yl]methyl}-N-methylbenzamide](/img/structure/B5682060.png)